![molecular formula C14H6ClF6NO B2610970 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 338770-58-4](/img/structure/B2610970.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains two aromatic rings: a pyridine ring and a phenyl ring, both substituted with trifluoromethyl (-CF3) and chloro (-Cl) groups. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The compound might undergo nucleophilic aromatic substitution reactions at the chloro group. The trifluoromethyl group, being electron-withdrawing, could activate the aromatic ring towards electrophilic aromatic substitution .Scientific Research Applications
Isomorphous Structures and Chemical Exchange
Studies on methyl- and chloro-substituted heterocyclic analogues, including compounds with trifluoromethyl groups, have shown that these structures obey the chlorine-methyl (Cl-Me) exchange rule. This rule is significant in understanding the behavior and reactivity of these compounds, which could impact their application in synthesis and material science. The research demonstrates the importance of handling extensive disorder in crystal structures for accurate description and highlights challenges in automatically detecting isomorphism during data-mining processes (Swamy et al., 2013).
Synthesis of Anti-tuberculosis Drug Candidates
The synthesis of benzothiazinones, which are new anti-tuberculosis drug candidates, involves side products with trifluoromethylphenyl groups. The structural characterization of these side products contributes to the understanding of synthetic pathways and potentially the development of more efficient methods for producing novel anti-tuberculosis agents (Eckhardt et al., 2020).
Development of P2X7 Antagonists
The design and synthesis of novel P2X7 antagonists for potential treatment of mood disorders involve compounds with trifluoromethylphenyl groups. These compounds have shown significant activity in preclinical models, indicating their potential for advancing into clinical trials. This research underscores the importance of trifluoromethylphenyl derivatives in developing new therapeutics (Chrovian et al., 2018).
Antimicrobial and Molecular Docking Studies
Research on compounds containing pyridinyl and phenyl groups has shown promise in antimicrobial activities. Molecular docking studies of these compounds have revealed their potential mechanism of action, providing insights into their effectiveness against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Sivakumar et al., 2021).
Anti-inflammatory and Antibacterial Agents
Pyrazoline derivatives with phenyl and furanyl groups have been synthesized for their potential anti-inflammatory and antibacterial properties. Microwave-assisted synthesis has proven to be an efficient method for their production, offering environmental benefits and high yields. These compounds' biological evaluations indicate their potential as templates for new therapeutic agents (Ravula et al., 2016).
Safety and Hazards
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6NO/c15-10-5-9(14(19,20)21)6-22-11(10)12(23)7-2-1-3-8(4-7)13(16,17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVZQBNRPURTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.